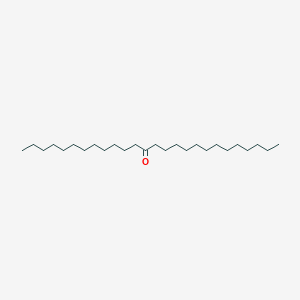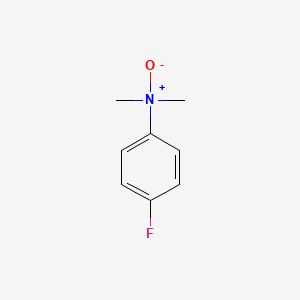![molecular formula C26H26O3 B14280738 6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol) CAS No. 128475-33-2](/img/structure/B14280738.png)
6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol): is a mouthful, but let’s break it down. This compound consists of two indene rings connected by a methylene bridge, with a 4-methoxyphenyl group attached. Here’s the structural formula:
Structure:
准备方法
Industrial Production: As of now, there isn’t a well-established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for practical applications.
化学反应分析
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield corresponding dihydro derivatives.
Substitution: The phenyl group can undergo substitution reactions, such as halogenation or nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃).
Major Products: The specific products depend on reaction conditions, but expect variations of the parent compound with altered functional groups.
科学研究应用
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Ligand Design: It may serve as a ligand in coordination chemistry or catalysis.
Biological Activity: Investigations are ongoing to explore its potential as an anticancer agent or other therapeutic applications.
Pharmacology: Researchers study its interactions with cellular targets.
Materials Science: Its properties make it interesting for materials applications, such as organic electronics or polymers.
作用机制
The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to unravel its effects fully.
相似化合物的比较
While this compound is relatively unique, it shares features with other indene-based structures. Similar compounds include:
1,4-Dimethylbenzene: Notable for its aromatic ring and methyl groups .
2,3-Dihydro-1H-inden-5-ol: A related indene derivative .
(3Z)-3-(6-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid acetate: A mouthful like ours, but structurally intriguing .
属性
CAS 编号 |
128475-33-2 |
|---|---|
分子式 |
C26H26O3 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
6-[(6-hydroxy-2,3-dihydro-1H-inden-5-yl)-(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C26H26O3/c1-29-21-10-8-16(9-11-21)26(22-12-17-4-2-6-19(17)14-24(22)27)23-13-18-5-3-7-20(18)15-25(23)28/h8-15,26-28H,2-7H2,1H3 |
InChI 键 |
XBMKUOQQJPUCLX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C3CCCC3=C2)O)C4=C(C=C5CCCC5=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)

![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)








methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
